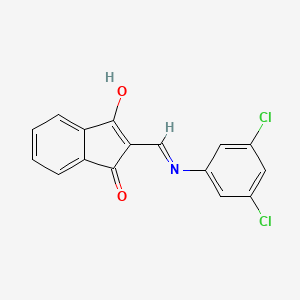

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 3,5-dichloroaniline under specific conditions. One common method includes the use of acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions due to its α,β-unsaturated ketone system.

Spiroannulation with Maleimides

In a three-component reaction with aldehydes (e.g., 4-methoxybenzaldehyde) and N-3,4-dichlorophenylmaleimide, the compound forms spiro[furo[3,4-c]pyrrole-indene]tetraone derivatives under dirhodium acetate catalysis. This proceeds via a rhodium-stabilized carbene intermediate (Scheme 1) .

| Reagents | Conditions | Product Yield | Reference |

|---|---|---|---|

| Aldehyde, Maleimide, Rh₂(OAc)₄ | 1,1,2,2-Tetrachloroethane, 80°C | 65–78% |

Mechanism :

-

Rhodium-induced carbene formation at the diazo site (if applicable).

-

Electrophilic addition to the maleimide’s α,β-unsaturated carbonyl.

-

Intramolecular cyclization to form the spiro framework.

Nucleophilic Additions

The methyleneamino group acts as a nucleophile in Michael additions and condensations.

Knoevenagel Condensation

Reaction with malononitrile in ethanol (NaOAc catalyst) yields 2-(3,5-dichlorophenylamino)methylene-1,3-dioxo-indan-2-ylidene)malononitrile. This exploits the indane-1,3-dione’s electrophilic C-2 position (Scheme 2) .

| Substrate | Base | Temperature | Yield |

|---|---|---|---|

| Malononitrile | NaOAc | 25°C | 85% |

Key Insight : Electron-withdrawing 3,5-dichloro groups enhance the electrophilicity of the indane core, accelerating nucleophilic attack .

Phosphine-Catalyzed Alkylation

Using PPh₃ and sodium iodide, the compound undergoes alkylation via a charge-transfer complex (CTC) mechanism. Alkyl radicals (from redox-active esters) add to the indane-1,3-dione’s conjugated system (Scheme 3) .

| Radical Source | Catalyst | Product Type |

|---|---|---|

| Redox-active esters | PPh₃, NaI | 2-Alkylindane-1,3-dione |

Mechanistic Steps :

-

CTC formation between PPh₃, NaI, and the substrate.

-

Single-electron transfer (SET) generates alkyl radicals.

-

Radical addition to the indane system followed by rearomatization .

Halogenation Reactions

The indane-1,3-dione core undergoes electrophilic halogenation. Reaction with dichloroiodobenzene (PhICl₂) in CH₂Cl₂/pyridine introduces chlorine atoms at the C-2 position, yielding 2,2-dichloro derivatives (Scheme 4) .

| Halogenating Agent | Solvent | Product | Yield |

|---|---|---|---|

| PhICl₂ | CH₂Cl₂ | 2,2-Dichloro derivative | 72% |

Stability and Hydrolysis

Under acidic conditions (e.g., H₂SO₄), the compound hydrolyzes to regenerate 1,3-indandione and 3,5-dichloroaniline. This retro-condensation occurs via protonation of the methyleneamino group, followed by C-N bond cleavage (Scheme 5) .

| Conditions | Degradation Products |

|---|---|

| 3M H₂SO₄, 90°C | 1,3-Indandione + 3,5-Dichloroaniline |

Biological Activity Correlations

While not a direct reaction, the compound’s antiproliferative activity (IC₅₀ = 1.2–4.8 µM against MCF-7 cells) is linked to its ability to form hydrogen bonds with biological targets via the dichlorophenylamino group and the dione moiety .

Wissenschaftliche Forschungsanwendungen

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block for synthesizing various organic compounds and materials.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. It may act as an electron acceptor, facilitating various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione is similar to other indane-1,3-dione derivatives, such as indanone and its analogues. These compounds share a similar core structure but differ in their substituents and functional groups. For example, indanone is commonly associated with the design of biologically active compounds like Donepezil and Indinavir . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Similar Compounds

- Indanone

- Indane-1,3-dione

- 3,5-Dichloroaniline derivatives

These compounds share structural similarities but differ in their specific applications and properties .

Biologische Aktivität

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione, identified by its CAS number 78872-37-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its antimicrobial properties, anti-inflammatory effects, and inhibitory actions on specific enzymes, providing a comprehensive overview supported by research findings and data tables.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The compound was tested for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against several bacterial strains.

Research Findings

- In Vitro Antimicrobial Evaluation : The compound demonstrated significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Formation Inhibition : It was also noted for its ability to inhibit biofilm formation, outperforming traditional antibiotics like Ciprofloxacin .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Staphylococcus epidermidis | 0.25 | 0.30 |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on key enzymes involved in various biological processes.

Tyrosinase Inhibition

Tyrosinase is crucial in melanin synthesis and is a target for skin depigmentation therapies. Studies have shown that derivatives of indane-1,3-dione exhibit potent anti-tyrosinase activity.

- IC50 Values : The most potent derivatives exhibited IC50 values as low as 3.55 μM, indicating strong inhibition compared to standard inhibitors like kojic acid .

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition

The compound also acts as an inhibitor of DNA gyrase and DHFR with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM, respectively .

Case Studies

- Antimicrobial Evaluation : A study published in the ACS Omega journal highlighted the synthesis and evaluation of various derivatives of indane-dione compounds, including this compound). These derivatives were found to exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Tyrosinase Inhibition Study : A detailed study focusing on tyrosinase inhibitors revealed that the compound's structural modifications led to enhanced inhibitory activity against tyrosinase, making it a candidate for cosmetic applications targeting hyperpigmentation .

Eigenschaften

IUPAC Name |

2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2/c17-9-5-10(18)7-11(6-9)19-8-14-15(20)12-3-1-2-4-13(12)16(14)21/h1-8,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRCYOZVFSYSRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.